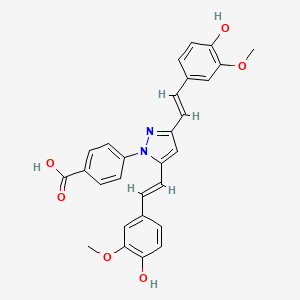
Heptanoic acid, 2-hydroxy-2-(2-propynyl)-, 1-methyl-4-piperidyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptanoic acid, 2-hydroxy-2-(2-propynyl)-, 1-methyl-4-piperidyl ester is a complex organic compound with a variety of functional groups It contains a heptanoic acid backbone, a hydroxyl group, a propynyl group, and a piperidyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of heptanoic acid, 2-hydroxy-2-(2-propynyl)-, 1-methyl-4-piperidyl ester typically involves multiple steps. One common method includes the esterification of heptanoic acid with 1-methyl-4-piperidyl alcohol in the presence of a strong acid catalyst. The hydroxyl group and propynyl group are introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Heptanoic acid, 2-hydroxy-2-(2-propynyl)-, 1-methyl-4-piperidyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The propynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Heptanoic acid, 2-hydroxy-2-(2-propynyl)-, 1-methyl-4-piperidyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of heptanoic acid, 2-hydroxy-2-(2-propynyl)-, 1-methyl-4-piperidyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites, while the propynyl group may interact with enzymes or receptors. The compound’s effects are mediated through pathways involving these molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptanoic acid esters: Compounds with similar ester groups but different substituents.
Piperidyl esters: Compounds with the piperidyl ester moiety but different acid backbones.
Hydroxyalkyl esters: Compounds with hydroxyl and alkyl groups but different ester linkages.
Uniqueness
Heptanoic acid, 2-hydroxy-2-(2-propynyl)-, 1-methyl-4-piperidyl ester is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the propynyl group, in particular, adds to its reactivity and versatility in chemical reactions.
Eigenschaften
CAS-Nummer |
101914-04-9 |
|---|---|
Molekularformel |
C16H27NO3 |
Molekulargewicht |
281.39 g/mol |
IUPAC-Name |
(4-methylpiperidin-4-yl) 2-hydroxy-2-prop-2-ynylheptanoate |
InChI |
InChI=1S/C16H27NO3/c1-4-6-7-9-16(19,8-5-2)14(18)20-15(3)10-12-17-13-11-15/h2,17,19H,4,6-13H2,1,3H3 |
InChI-Schlüssel |
CVFSIFYGTFVJEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CC#C)(C(=O)OC1(CCNCC1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




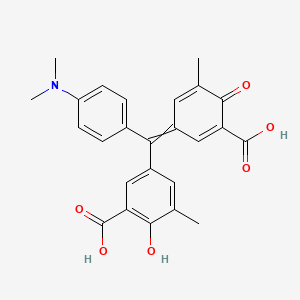
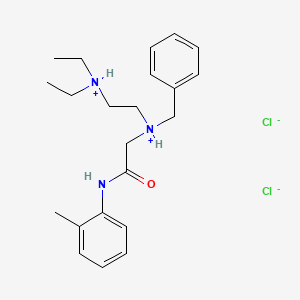



![Silane, trichloro[(ethylphenyl)ethyl]-](/img/structure/B13743901.png)
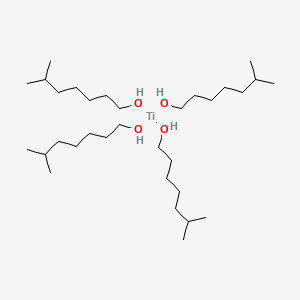
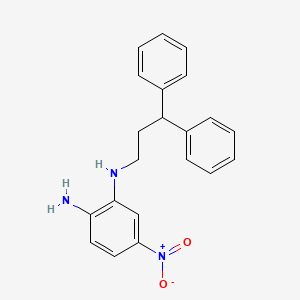
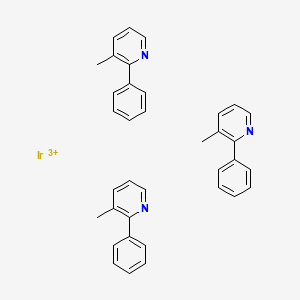

![2-[(1Z)-1-(2-ethylcyclopentylidene)ethyl]pyridine](/img/structure/B13743927.png)
